molecular formula C19H21N5O3S B6480119 N-(3,4-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide CAS No. 893781-23-2

N-(3,4-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B6480119
CAS No.: 893781-23-2
M. Wt: 399.5 g/mol
InChI Key: VZBKAGQNMXNYHY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a dimethylphenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the dimethoxyphenyl and dimethylphenyl groups. Common reagents used in these reactions include dimethoxybenzene, dimethylbenzene, and various tetrazole precursors. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dimethoxyphenyl)-2-((1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide include other tetrazole-containing compounds and derivatives of dimethoxyphenyl and dimethylphenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(3,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-7-13(2)9-15(8-12)24-19(21-22-23-24)28-11-18(25)20-14-5-6-16(26-3)17(10-14)27-4/h5-10H,11H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBKAGQNMXNYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131939
Record name N-(3,4-Dimethoxyphenyl)-2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893781-23-2
Record name N-(3,4-Dimethoxyphenyl)-2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893781-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dimethoxyphenyl)-2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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